4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide
Description
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with an amino group at position 4 and a carboxamide-linked 2-aminoethyl side chain at position 2. Its molecular formula is C₆H₁₀N₆O₂, with a molecular weight of 198.18 g/mol (calculated).
Properties
IUPAC Name |
4-amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O2/c6-1-2-8-5(11)3-4(7)10-12-9-3/h1-2,6H2,(H2,7,10)(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMAOXGYMUZIHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)C1=NON=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50336846 | |
| Record name | 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329922-36-3 | |
| Record name | 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=329922-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50336846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminoethylamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often require heating and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, amine derivatives, and other functionalized compounds.
Scientific Research Applications
Structure
The compound contains an oxadiazole ring, which is known for its biological activity and potential as a building block in organic synthesis.
Medicinal Chemistry
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various pathogens.
- Antiviral Properties : Research has shown its effectiveness in inhibiting viral replication, making it a candidate for antiviral drug development.
- Anticancer Activity : The compound has demonstrated selective cytotoxicity against cancer cell lines, particularly ovarian cancer cells, with IC50 values below 10 µM.
Organic Synthesis
This compound serves as a crucial building block for synthesizing more complex heterocyclic compounds. It can be modified to create functionalized derivatives that have enhanced properties or activities.
Material Science
In material science, this compound is utilized in the development of advanced materials such as polymers and coatings due to its stability and reactivity.
Cytotoxicity Assay
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated:
- Selective cytotoxicity with IC50 values below 10 µM for ovarian cancer cells.
Mechanistic Studies
Further investigations into the mechanism revealed that treatment with the compound led to apoptosis in cancer cells. This was evidenced by:
- Increased levels of lactate dehydrogenase (LDH) release.
- Alterations in cell cycle progression.
Mechanism of Action
The mechanism of action of 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Hydrophobicity vs. Hydrophilicity: The aminoethyl group in the target compound confers moderate hydrophilicity, whereas analogs with phenyl-propynyl () or halogenated aryl () substituents exhibit increased hydrophobicity, likely improving blood-brain barrier penetration or protein-binding affinity .
- Hydrogen Bonding: The oxime derivative () forms extensive N-H⋯N and O-H⋯O hydrogen bonds, enhancing crystallinity and thermal stability compared to the target compound’s flexible aminoethyl side chain .
Biological Activity
Overview
4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide is a heterocyclic compound notable for its diverse biological activities. The compound features an oxadiazole ring and possesses both amino and carboxamide functional groups, which contribute to its reactivity and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula: CHNO
- Molecular Weight: 171.16 g/mol
- Structure: The compound contains a planar oxadiazole ring that enhances intermolecular interactions through hydrogen bonding, crucial for its biological effects.
The biological activity of this compound primarily arises from its ability to interact with various biological macromolecules:
- Enzyme Inhibition: The compound may inhibit specific kinases involved in cell signaling pathways, contributing to its anticancer properties.
- Antimicrobial Activity: Its mechanism includes disrupting bacterial cell membranes or inhibiting essential bacterial enzymes, showcasing potential as an antimicrobial agent.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines:
| Cancer Cell Line | IC (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 0.65 | Induces apoptosis |
| U-937 (Leukemia) | 1.0 | Cell cycle arrest |
| PANC-1 (Pancreatic) | 2.41 | Disruption of DNA replication |
These findings suggest that the compound can effectively induce apoptosis in cancer cells in a dose-dependent manner .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Significant activity |
These results indicate that this compound could serve as a promising candidate for developing new antimicrobial agents .
Case Studies and Research Findings
- Cytotoxicity Studies: A study demonstrated that the compound exhibited greater cytotoxicity than doxorubicin against several cancer cell lines, indicating its potential as a more effective anticancer agent .
- Molecular Docking Studies: Molecular docking simulations revealed that the compound binds effectively to human dihydrofolate reductase (DHFR), suggesting a mechanism similar to established drugs like methotrexate. Binding affinity measurements indicated a ΔG of -9.6 kcal/mol, highlighting its potential as an inhibitor .
- Synthesis and Modification: Various derivatives of the compound have been synthesized to enhance its biological activity. For instance, modifications at the carboxamide nitrogen have shown significant impacts on both reactivity and biological efficacy.
Q & A
What are the key challenges in synthesizing 4-Amino-N-(2-aminoethyl)-1,2,5-oxadiazole-3-carboxamide, and how can reaction conditions be optimized to improve yield?
Basic Research Focus
Synthesis optimization requires addressing competing side reactions, such as incomplete coupling of the oxadiazole core with the aminoethyl substituent. Evidence from analogous oxadiazole syntheses (e.g., 4-amino-N-hydroxy-1,2,5-oxadiazole derivatives) highlights the importance of pH control (using NaHCO₃ solutions) and temperature modulation (60°C for 30 minutes) to stabilize intermediates . TLC monitoring is critical for real-time assessment of reaction completeness. For reproducibility, use ethyl acetate extraction (2×50 mL) to isolate the product while minimizing impurities.
How can the crystal structure of this compound be resolved to inform its reactivity and intermolecular interactions?
Advanced Research Focus
Single-crystal X-ray diffraction (XRD) is the gold standard. Key parameters include monoclinic symmetry (space group P2₁/c) and unit cell dimensions (a = 7.6514 Å, b = 11.712 Å, c = 19.218 Å, β = 96.53°) for analogous oxadiazole derivatives . Use a Bruker SMART CCD diffractometer with graphite-monochromated radiation. Refinement software (e.g., SHELXL) can model hydrogen bonding between the amino group and oxadiazole oxygen, which influences solubility and stability.
What methodological approaches are recommended for analyzing discrepancies between computational predictions and experimental data for this compound’s pharmacological activity?
Advanced Research Focus
Contradictions often arise from incomplete force-field parameterization in molecular docking studies. To resolve this:
- Validate computational models using experimental binding affinity data (e.g., SPR or ITC).
- Cross-reference with structural analogs like N-(2,5-dichlorophenyl) derivatives, where steric hindrance from chlorine atoms alters target engagement .
- Apply hybrid QM/MM simulations to account for electron-deficient oxadiazole rings, which may mislead purely classical simulations.
How should researchers design assays to evaluate the compound’s interaction with biological targets such as enzymes or receptors?
Basic Research Focus
Use fluorescence polarization (FP) or surface plasmon resonance (SPR) for kinetic profiling. For example:
- FP Assay : Label the compound with a fluorophore (e.g., FITC) and measure polarization changes upon binding to purified targets.
- SPR Assay : Immobilize the target protein on a sensor chip and monitor real-time binding kinetics. Include negative controls (e.g., scrambled peptides) to rule out nonspecific interactions. Reference studies on benzoxazole derivatives emphasize the role of hydrogen-bonding motifs in binding specificity .
What strategies can mitigate batch-to-batch variability in purity during large-scale synthesis for preclinical studies?
Advanced Research Focus
Variability arises from inconsistent purification or residual solvents. Implement:
- HPLC-MS Purity Checks : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities ≤0.1%.
- Recrystallization Optimization : Solvent systems like ethanol/water (3:1 v/v) improve crystal homogeneity, as demonstrated in oxadiazole carboxamide derivatives .
- Quality-by-Design (QbD) : Apply DOE (Design of Experiments) to identify critical process parameters (e.g., stirring rate, cooling gradient).
How can researchers validate the compound’s stability under physiological conditions for in vivo studies?
Basic Research Focus
Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Plasma Stability : Use pooled human plasma to assess esterase-mediated hydrolysis. Quench reactions with acetonitrile and analyze by UPLC .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products.
What are the limitations of current SAR (Structure-Activity Relationship) models for this compound, and how can they be improved?
Advanced Research Focus
Existing models often neglect the oxadiazole ring’s electron-deficient nature, which impacts π-π stacking. To enhance SAR:
- Synthesize derivatives with electron-donating substituents (e.g., methoxy groups) on the aminoethyl side chain.
- Use 2D-NMR (e.g., NOESY) to map intramolecular interactions influencing conformational flexibility.
- Cross-validate with computational electrostatic potential maps (e.g., DFT at B3LYP/6-31G* level) .
How should conflicting data on the compound’s solubility be reconciled to inform formulation strategies?
Advanced Research Focus
Discrepancies often stem from polymorphic forms or aggregation. Address this by:
- Dynamic Light Scattering (DLS) : Measure particle size distribution in aqueous solutions.
- Powder XRD : Identify polymorphs and correlate with solubility profiles.
- Co-Solvent Screening : Test binary systems (e.g., PEG-400/water) to enhance solubility without destabilizing the oxadiazole core .
What in silico tools are most reliable for predicting the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
Basic Research Focus
Use consensus modeling:
- SwissADME : Predicts logP (2.1–2.5 for this compound), suggesting moderate lipophilicity.
- ProTox-II : Flags potential hepatotoxicity via cytochrome P450 inhibition (e.g., CYP3A4).
- MoleculeNet : Benchmarks ADMET datasets against structurally related 1,2,5-oxadiazoles .
How can researchers design a robust experimental framework to study the compound’s mechanism of action in complex biological systems?
Advanced Research Focus
Adopt an embedded mixed-methods design:
- Quantitative Phase : Measure IC₅₀ values in cell-based assays (e.g., apoptosis via flow cytometry).
- Qualitative Phase : Use CRISPR-Cas9 knockouts to identify genetic modifiers of activity.
- Data Integration : Apply systems biology tools (e.g., STRING database) to map protein interaction networks influenced by the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
